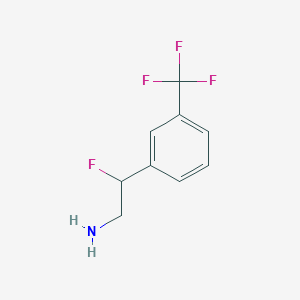
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a pyrimidine moiety. It is used in various chemical and biological applications due to its unique structural features.
Métodos De Preparación
The synthesis of tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-methyl-4-chloropyrimidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate is used in several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can interact with receptor sites, modulating their function. These interactions lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-methylpyrrolidine-1-carboxylate: This compound lacks the pyrimidine moiety, making it less versatile in biological applications.
Tert-butyl 2-(2-chloropyrimidin-4-yl)pyrrolidine-1-carboxylate:
Tert-butyl 2-(2-aminopyrimidin-4-yl)pyrrolidine-1-carboxylate: The amino group in the pyrimidine ring provides different binding properties and reactivity compared to the methyl group.
These comparisons highlight the unique structural features and applications of this compound.
Propiedades
IUPAC Name |
tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-15-8-7-11(16-10)12-6-5-9-17(12)13(18)19-14(2,3)4/h7-8,12H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFGDVFKKEDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)




![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)

amine hydrochloride](/img/structure/B1442468.png)

![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)
